molecular formula C10H10BrFN4S B7093880 N-[(4-bromo-1,2-thiazol-5-yl)methyl]-5-fluoro-2,6-dimethylpyrimidin-4-amine

N-[(4-bromo-1,2-thiazol-5-yl)methyl]-5-fluoro-2,6-dimethylpyrimidin-4-amine

Cat. No.: B7093880
M. Wt: 317.18 g/mol
InChI Key: PMBPMTZWJZGHGE-UHFFFAOYSA-N
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Description

N-[(4-bromo-1,2-thiazol-5-yl)methyl]-5-fluoro-2,6-dimethylpyrimidin-4-amine is a heterocyclic compound that contains both thiazole and pyrimidine rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities, including antimicrobial, antiviral, and anticancer properties .

Properties

IUPAC Name

N-[(4-bromo-1,2-thiazol-5-yl)methyl]-5-fluoro-2,6-dimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFN4S/c1-5-9(12)10(16-6(2)15-5)13-4-8-7(11)3-14-17-8/h3H,4H2,1-2H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBPMTZWJZGHGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)NCC2=C(C=NS2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromo-1,2-thiazol-5-yl)methyl]-5-fluoro-2,6-dimethylpyrimidin-4-amine typically involves the formation of the thiazole ring followed by its attachment to the pyrimidine moiety. One common method involves the reaction of 4-bromo-1,2-thiazole with a suitable pyrimidine derivative under controlled conditions . The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromo-1,2-thiazol-5-yl)methyl]-5-fluoro-2,6-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule .

Scientific Research Applications

N-[(4-bromo-1,2-thiazol-5-yl)methyl]-5-fluoro-2,6-dimethylpyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored as a potential anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(4-bromo-1,2-thiazol-5-yl)methyl]-5-fluoro-2,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as kinases or proteases, which play crucial roles in cellular signaling and metabolism. The compound can also interfere with DNA replication and repair processes, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chloro-1,2-thiazol-5-yl)methyl]-5-fluoro-2,6-dimethylpyrimidin-4-amine
  • N-[(4-methyl-1,2-thiazol-5-yl)methyl]-5-fluoro-2,6-dimethylpyrimidin-4-amine
  • N-[(4-ethyl-1,2-thiazol-5-yl)methyl]-5-fluoro-2,6-dimethylpyrimidin-4-amine

Uniqueness

The uniqueness of N-[(4-bromo-1,2-thiazol-5-yl)methyl]-5-fluoro-2,6-dimethylpyrimidin-4-amine lies in its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of the bromo group on the thiazole ring and the fluoro group on the pyrimidine ring can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .

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